molecular formula C17H15N3O3S2 B2774363 N1-((5-(hydroxy(thiophen-2-yl)methyl)thiophen-2-yl)methyl)-N2-(pyridin-3-yl)oxalamide CAS No. 1421457-06-8

N1-((5-(hydroxy(thiophen-2-yl)methyl)thiophen-2-yl)methyl)-N2-(pyridin-3-yl)oxalamide

Cat. No. B2774363
CAS RN: 1421457-06-8
M. Wt: 373.45
InChI Key: NDITWXNKQKUAQT-UHFFFAOYSA-N
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Description

N1-((5-(hydroxy(thiophen-2-yl)methyl)thiophen-2-yl)methyl)-N2-(pyridin-3-yl)oxalamide is a useful research compound. Its molecular formula is C17H15N3O3S2 and its molecular weight is 373.45. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Reactivity

Compounds with structural similarities to N1-((5-(hydroxy(thiophen-2-yl)methyl)thiophen-2-yl)methyl)-N2-(pyridin-3-yl)oxalamide have been extensively studied for their synthesis and reactivity. For example, the interaction of N1-(2-hydroxyphenylmethylthieno[2,3-b]pyrid-3-yl)arylamides with hydrazine hydrate leads to the formation of thieno[2,3-b]pyridine-2,3-diamines. These reactions occur regioselectively at the amino group position of the thiophene ring, demonstrating the compound's potential in synthetic organic chemistry for creating novel heterocyclic compounds (Lipunov et al., 2007).

Biological Applications

Several derivatives structurally related to the query compound have been evaluated for their biological activities, including their roles as enzyme inhibitors and their antimicrobial properties. For instance, derivatives of 3-hydroxy-1H-pyrrole-2,5-dione have shown potency as inhibitors of glycolic acid oxidase, highlighting the potential therapeutic applications of these compounds in medical research (Rooney et al., 1983).

Antifungal, Antibacterial, and Antitumor Activities

The exploration of pyrazole derivatives for their antitumor, antifungal, and antibacterial pharmacophore sites has identified several potent compounds. These studies underscore the significant potential of compounds within this class for developing new therapeutic agents against a range of diseases (Titi et al., 2020).

Metabolism and Pharmacological Characterization

Research into the metabolism and pharmacological characterization of related compounds has provided insights into their biological activities and potential therapeutic applications. For instance, the study of LY654322 and its metabolism to an unusual diimidazopyridine metabolite offers valuable information on the metabolic pathways of these compounds and their implications for drug design and development (Borel et al., 2011).

properties

IUPAC Name

N-[[5-[hydroxy(thiophen-2-yl)methyl]thiophen-2-yl]methyl]-N'-pyridin-3-yloxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15N3O3S2/c21-15(13-4-2-8-24-13)14-6-5-12(25-14)10-19-16(22)17(23)20-11-3-1-7-18-9-11/h1-9,15,21H,10H2,(H,19,22)(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NDITWXNKQKUAQT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CN=C1)NC(=O)C(=O)NCC2=CC=C(S2)C(C3=CC=CS3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15N3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

373.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.